5-Methoxy-2-methyl-2H-indazol-6-ol
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Overview
Description
5-Methoxy-2-methyl-2H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of a benzene ring fused with a pyrazole ring, with a methoxy group at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-2H-indazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-Methoxy-2-methyl-2H-indazol-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-2H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-indazol-5-amine: Similar structure but lacks the methoxy group at the 5-position.
6-Chloro-2-methyl-2H-indazol-5-amine: Contains a chloro group instead of a methoxy group.
Uniqueness
5-Methoxy-2-methyl-2H-indazol-6-ol is unique due to the presence of the methoxy group at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-methoxy-2-methylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O2/c1-11-5-6-3-9(13-2)8(12)4-7(6)10-11/h3-5,12H,1-2H3 |
InChI Key |
FQQSYFJCVMXXCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)O)OC |
Origin of Product |
United States |
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